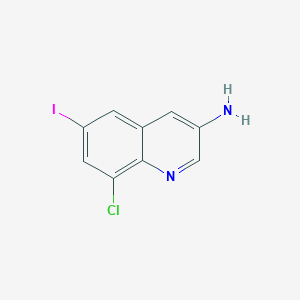
8-Chloro-6-iodoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-iodoquinolin-3-amine is a chemical compound with the molecular formula C₉H₆ClIN₂ and a molecular weight of 304.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-iodoquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to obtain aminoquinoline . The specific steps for this compound would involve:
Nitration: Quinoline is nitrated to produce a mixture of 5- and 8-nitroquinoline derivatives.
Separation: The nitro derivatives are separated by distillation and sublimation.
Reduction: The 8-nitro derivative is reduced using tin powder and hydrochloric acid to yield 8-aminoquinoline.
Halogenation: The aminoquinoline is then subjected to halogenation reactions to introduce the chloro and iodo substituents.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions and green chemistry protocols to ensure high yields and purity while minimizing environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also employed to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
8-Chloro-6-iodoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen exchange reactions.
Coupling Reactions: Suzuki-Miyaura coupling for carbon-carbon bond formation.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as tin powder and hydrochloric acid.
Substitution: Utilizing halogenating agents like N-chlorosuccinimide (NCS) and iodine.
Coupling Reactions: Palladium catalysts and boron reagents in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
8-Chloro-6-iodoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of functional materials and agrochemicals.
作用機序
The mechanism of action of 8-Chloro-6-iodoquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV , enzymes crucial for DNA replication and transcription . By stabilizing the enzyme-DNA complex, it induces DNA cleavage and inhibits bacterial growth. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .
類似化合物との比較
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in various natural products and drugs.
Clioquinol: An antifungal compound with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics targeting DNA gyrase and topoisomerase IV.
Uniqueness
8-Chloro-6-iodoquinolin-3-amine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its reactivity and potential as a lead compound in drug development.
特性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC名 |
8-chloro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChIキー |
FEQXQCQOXQJSQD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1I)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


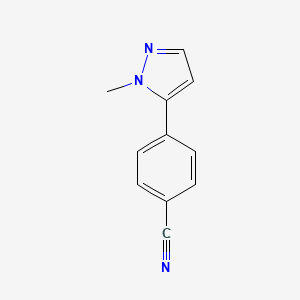
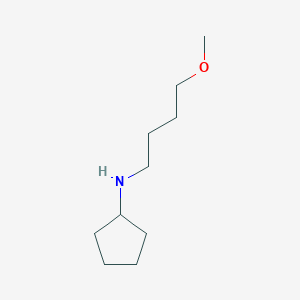
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13250553.png)
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)


![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)
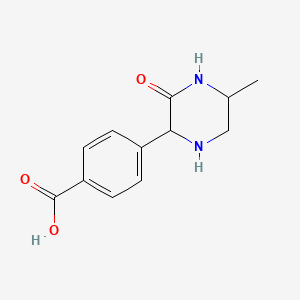
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)
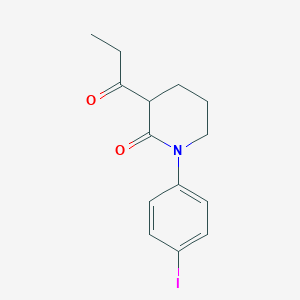
![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
